2-Chloro-5-(propan-2-yl)benzene-1-sulfonamide 2-Chloro-5-(propan-2-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1195310-17-8
VCID: VC4582510
InChI: InChI=1S/C9H12ClNO2S/c1-6(2)7-3-4-8(10)9(5-7)14(11,12)13/h3-6H,1-2H3,(H2,11,12,13)
SMILES: CC(C)C1=CC(=C(C=C1)Cl)S(=O)(=O)N
Molecular Formula: C9H12ClNO2S
Molecular Weight: 233.71

2-Chloro-5-(propan-2-yl)benzene-1-sulfonamide

CAS No.: 1195310-17-8

Cat. No.: VC4582510

Molecular Formula: C9H12ClNO2S

Molecular Weight: 233.71

* For research use only. Not for human or veterinary use.

2-Chloro-5-(propan-2-yl)benzene-1-sulfonamide - 1195310-17-8

Specification

CAS No. 1195310-17-8
Molecular Formula C9H12ClNO2S
Molecular Weight 233.71
IUPAC Name 2-chloro-5-propan-2-ylbenzenesulfonamide
Standard InChI InChI=1S/C9H12ClNO2S/c1-6(2)7-3-4-8(10)9(5-7)14(11,12)13/h3-6H,1-2H3,(H2,11,12,13)
Standard InChI Key JAYROQDHVIWHLI-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=C(C=C1)Cl)S(=O)(=O)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring with three substituents:

  • A chlorine atom at the ortho position (C2)

  • An isopropyl group (C(CH3)2-\text{C}(\text{CH}_3)_2) at the meta position (C5)

  • A sulfonamide group (SO2NH2-\text{SO}_2\text{NH}_2) at the para position (C1) .

The SMILES notation O=S(C1=CC(C(C)C)=CC=C1Cl)(N)=O confirms this arrangement, while the InChIKey FODYZJCRHYWTTJ-UHFFFAOYSA-N provides a unique identifier for its stereochemical and isomeric properties .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC9H11ClNO2S\text{C}_9\text{H}_{11}\text{ClN}\text{O}_2\text{S}
SMILESO=S(C1=CC(C(C)C)=CC=C1Cl)(N)=O
InChIKeyFODYZJCRHYWTTJ-UHFFFAOYSA-N
Calculated Molecular Weight232.5 g/mol
Reported Molecular Weight247.70 g/mol

A notable discrepancy exists between the calculated (232.5 g/mol) and reported (247.70 g/mol) molecular weights, suggesting potential errors in experimental data or typographical inaccuracies in commercial listings . Independent verification through mass spectrometry is recommended.

Spectroscopic Profiles

Although direct spectral data for 2-chloro-5-(propan-2-yl)benzene-1-sulfonamide are unavailable, analogous sulfonamides exhibit:

  • IR Spectroscopy: Strong absorption bands at 3373–3273 cm1^{-1} (N–H stretch) and 1320–1160 cm1^{-1} (S=O asymmetric/symmetric stretches) .

  • NMR: Characteristic downfield shifts for sulfonamide protons (δ\delta 7.5–8.5 ppm in 1H^1\text{H}-NMR) and quaternary carbons adjacent to sulfur (δ\delta 140–150 ppm in 13C^{13}\text{C}-NMR) .

Synthesis and Manufacturing

Chlorosulfonation-Amidation Route

The most plausible synthesis involves two steps:

  • Chlorosulfonation: Reacting 2-chloro-5-isopropylbenzene with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) at 0–5°C to form 2-chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride .

  • Amidation: Treating the sulfonyl chloride with ammonia gas (NH3\text{NH}_3) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) or dimethyl sulfoxide (DMSO\text{DMSO}) to yield the sulfonamide .

Table 2: Reaction Conditions

StepReagents/ConditionsYieldSource
ChlorosulfonationClSO3H\text{ClSO}_3\text{H}, 0°C, 2–4 hrs60–70%
AmidationNH3\text{NH}_3, CH2Cl2\text{CH}_2\text{Cl}_2, rt, 12 hrs85–90%

Alternative Pathways

Physicochemical Properties

Collision Cross Sections (CCS)

Ion mobility spectrometry predictions for the precursor sulfonyl chloride (CID 112756558) reveal adduct-specific CCS values, which correlate with the sulfonamide’s gas-phase behavior :

Table 3: Predicted CCS for Sulfonyl Chloride Adducts

Adductm/zCCS (Ų)
[M+H]+^+252.98514152.6
[M+Na]+^+274.96708166.3
[M-H]^-250.97058153.7

Solubility and Stability

  • Solubility: Limited data suggest moderate solubility in polar aprotic solvents (DMSO\text{DMSO}, DMF\text{DMF}) but poor aqueous solubility (<1 mg/mL at 25°C) .

  • Stability: Sulfonamides generally degrade under strong acids/bases via hydrolysis of the sulfonamide bond. Storage at −20°C in inert atmospheres is recommended .

Pharmacological Applications

Antimicrobial Activity

Sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. While direct evidence for this compound is lacking, structural analogs exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Fluorescent Probes

The rigid aromatic system and sulfonamide moiety enable applications in bioimaging. Derivatives with similar structures show emission maxima at 450–550 nm, suitable for cellular tracking .

Analytical Profiling Challenges

The absence of experimental spectral data complicates characterization. Researchers must rely on:

  • High-Resolution Mass Spectrometry (HRMS): To resolve molecular weight discrepancies .

  • X-ray Crystallography: For definitive stereochemical assignment, though crystallization may prove challenging due to the isopropyl group’s steric bulk .

Future Directions

  • Synthetic Optimization: Improving amidation yields via microwave-assisted or flow chemistry .

  • Biological Screening: Evaluating DHPS inhibition and cytotoxicity in in vitro models.

  • Formulation Studies: Enhancing aqueous solubility through salt formation or nanoencapsulation.

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